![molecular formula C13H14N4 B2731742 3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine CAS No. 802598-74-9](/img/structure/B2731742.png)
3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine
概要
説明
3-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine is a chemical compound with the molecular formula C13H14N4 . It contains a total of 33 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 N hydrazine, and 1 Pyridazine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a seven-membered cyclohepta ring and a hydrazine functional group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 226.28 . The compound should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .科学的研究の応用
Synthetic Protocols and Biological Activities
Pyridazine and pyridazone derivatives are synthesized using various conventional methods, notably through the addition of hydrazine or its derivatives to suitably substituted carbon chains. These compounds exhibit a range of biological activities, especially in relation to the cardiovascular system. Pyridazine itself is a heteroaromatic compound demonstrating significant polarizability due to its N-N unit, which suggests potential in forming stable molecular associations useful in medicinal chemistry (Jakhmola et al., 2016).
Pyridopyridazine Derivatives: Antitumor and Antibacterial Properties
Pyridopyridazine derivatives are known for their antitumor, antibacterial, analgesic, and diuretic activities. These derivatives have been identified as selective inhibitors for enzymes like phosphodiesterase 5 and 4, showcasing a broad spectrum of biological activity. This supports the exploration of 3-Hydrazino analogues within similar frameworks for developing new biologically active compounds (Wojcicka and Nowicka-Zuchowska, 2018).
Optoelectronic Materials from Quinazolines and Pyrimidines
Quinazolines and pyrimidine derivatives, which share structural similarities with pyridazine compounds, have been extensively used in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems highlights their value in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and colorimetric pH sensors. This suggests potential applications for 3-Hydrazino analogues in optoelectronic and photonic research (Lipunova et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-15-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)17-16-12/h1-2,4,7-8H,3,5-6,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUIFLAIPSBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
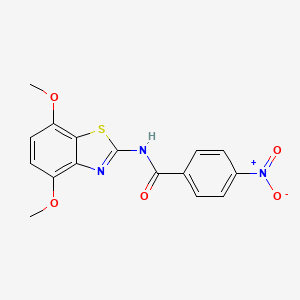
![1-(3,4-dimethylbenzenesulfonyl)-3-[(thiophen-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2731660.png)
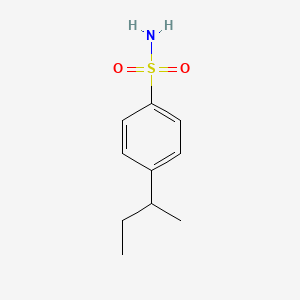

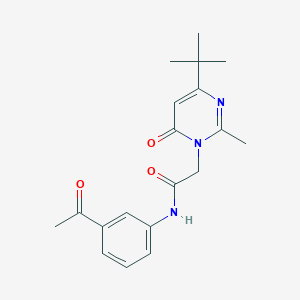
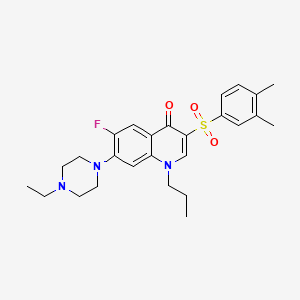

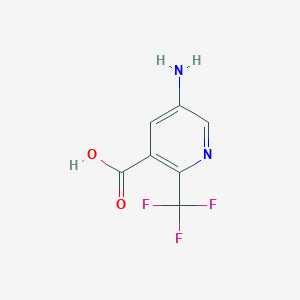
![3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2731669.png)
![4-ETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2731673.png)
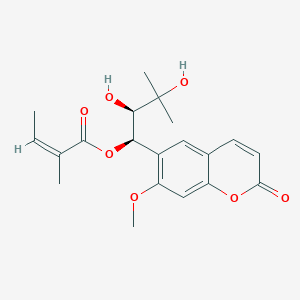
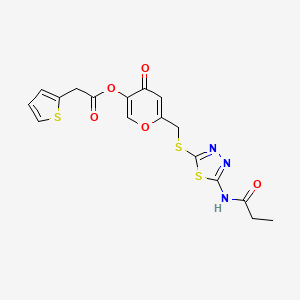
![5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2731679.png)
![4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2731680.png)
